LPAR1 antagonist 2

Description

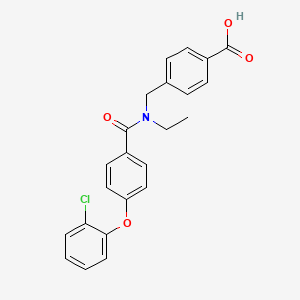

Structure

3D Structure

Properties

Molecular Formula |

C23H20ClNO4 |

|---|---|

Molecular Weight |

409.9 g/mol |

IUPAC Name |

4-[[[4-(2-chlorophenoxy)benzoyl]-ethylamino]methyl]benzoic acid |

InChI |

InChI=1S/C23H20ClNO4/c1-2-25(15-16-7-9-18(10-8-16)23(27)28)22(26)17-11-13-19(14-12-17)29-21-6-4-3-5-20(21)24/h3-14H,2,15H2,1H3,(H,27,28) |

InChI Key |

BIVGLZVHXLZIGP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=C(C=C1)C(=O)O)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Role of LPAR1 Signaling in Fibroblast Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast activation is a critical cellular process in wound healing and tissue homeostasis. However, its dysregulation is a hallmark of fibrotic diseases, which are characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to organ scarring and failure. Lysophosphatidic acid (LPA), a bioactive phospholipid, has emerged as a key mediator in the pathogenesis of fibrosis. LPA exerts its effects through a family of G protein-coupled receptors (GPCRs), with the LPA receptor 1 (LPAR1) playing a predominant role in fibroblast activation and the progression of fibrotic conditions such as idiopathic pulmonary fibrosis (IPF).[1][2] This technical guide provides an in-depth exploration of the core signaling pathways initiated by LPAR1 in fibroblasts, detailed experimental protocols to study these processes, and a summary of quantitative data to facilitate a deeper understanding and the development of novel anti-fibrotic therapies.

Core Signaling Pathways in LPAR1-Mediated Fibroblast Activation

LPAR1 is a pleiotropic receptor that couples to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate a cascade of downstream signaling events that converge on pro-fibrotic cellular responses.[3][4][5]

Gα12/13-RhoA Pathway

Upon LPA binding, LPAR1 activates the Gα12/13 pathway, which in turn activates the small GTPase RhoA. RhoA, in its active GTP-bound state, stimulates Rho-associated kinase (ROCK). This pathway is central to the regulation of the actin cytoskeleton, leading to stress fiber formation, focal adhesion assembly, and increased cell contractility—key features of fibroblast differentiation into myofibroblasts. Myofibroblasts are the primary cell type responsible for excessive ECM production in fibrotic diseases.

Gαi/o-Ras-ERK Pathway

LPAR1 activation also engages the Gαi/o pathway. The βγ subunits released from Gαi/o can activate the Ras-Raf-MEK-ERK (MAPK) cascade. The phosphorylation and activation of ERK1/2 promote fibroblast proliferation and survival, contributing to the expansion of the fibroblast population in fibrotic tissues.

References

- 1. TGF-β1- and CCN2-Stimulated Sirius Red Assay for Collagen Accumulation in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Pharmacokinetic and Pharmacodynamic Profile of a Novel LPAR1 Antagonist: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a representative novel, potent, and selective lysophosphatidic acid receptor 1 (LPAR1) antagonist, herein referred to as LPAR1 Antagonist 2. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the preclinical characteristics of this class of therapeutic agents, which hold significant promise for the treatment of fibrotic diseases and other conditions with dysregulated LPA signaling.[1][2]

Introduction to LPAR1 and its Antagonism

Lysophosphatidic acid (LPA) is a bioactive lipid mediator that exerts its effects through a family of G protein-coupled receptors (GPCRs), including LPAR1.[3] The activation of LPAR1 by LPA triggers a cascade of intracellular signaling events that are implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and fibrosis.[1] Consequently, the development of LPAR1 antagonists has emerged as a promising therapeutic strategy for a range of diseases, most notably idiopathic pulmonary fibrosis (IPF).[2] LPAR1 antagonists are designed to competitively bind to the LPAR1 receptor, thereby blocking the downstream signaling initiated by LPA.

LPAR1 Signaling Pathway and Mechanism of Action of this compound

LPAR1 couples to multiple G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate downstream signaling cascades. The binding of LPA to LPAR1 leads to the activation of these pathways, resulting in various cellular responses. This compound acts as a competitive antagonist at the LPAR1 receptor, preventing LPA from binding and thereby inhibiting the activation of these downstream signaling pathways.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in preclinical species. The data presented below is representative of a typical LPAR1 antagonist, based on published data for the well-characterized antagonist AM095.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |

| Cmax (µM) | 12 | 41 |

| Tmax (h) | 0.25 | 2 |

| AUC (µM*h) | 15.6 | 162 |

| t1/2 (h) | 1.79 | - |

| Bioavailability (%) | - | >100 |

Data synthesized from studies on AM095.

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |

| Cmax (µM) | 10 | 21 |

| Tmax (h) | 0.25 | 0.25 |

| AUC (µM*h) | 11.5 | 58.7 |

| t1/2 (h) | 2.1 | - |

| Bioavailability (%) | - | 100 |

Data synthesized from studies on AM095.

Pharmacodynamics of this compound

The pharmacodynamic effects of this compound have been evaluated in a range of in vitro and in vivo models to assess its potency and efficacy.

Table 3: In Vitro Potency of this compound

| Assay | Species | IC50 |

| GTPγS Binding | Human | 0.98 µM |

| GTPγS Binding | Mouse | 0.73 µM |

| LPA-induced Ca2+ Flux | Human | 25 nM |

| LPA-induced Ca2+ Flux | Mouse | 23 nM |

| Chemotaxis | Human | 233 nM |

| Chemotaxis | Mouse | 778 nM |

| Collagen Expression | Human | 1.1 nM |

Data synthesized from studies on AM095 and PIPE-791.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Potency Assays

This assay measures the ability of a compound to inhibit agonist-induced binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to G proteins coupled to the LPAR1 receptor.

-

Cell Membrane Preparation: Membranes are prepared from Chinese hamster ovary (CHO) cells stably overexpressing recombinant human or mouse LPAR1.

-

Assay Buffer: The assay is typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.

-

Procedure:

-

Cell membranes are incubated with varying concentrations of this compound.

-

A fixed concentration of LPA (agonist) is added to stimulate the receptor.

-

[35S]-GTPγS is added to the reaction mixture.

-

The reaction is incubated to allow for [35S]-GTPγS binding to the G proteins.

-

The reaction is terminated, and the bound [35S]-GTPγS is separated from the unbound through filtration.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced [35S]-GTPγS binding, is calculated.

This assay measures the recruitment of β-arrestin to the LPAR1 receptor upon agonist stimulation, a key event in GPCR desensitization and signaling.

-

Cell Line: A U2OS cell line engineered to co-express a ProLink (PK)-tagged LPAR1 and an Enzyme Acceptor (EA)-tagged β-arrestin is used.

-

Principle: Upon agonist-induced activation of LPAR1, β-arrestin is recruited to the receptor, bringing the PK and EA tags in close proximity. This allows for the complementation of a β-galactosidase enzyme, which then hydrolyzes a substrate to produce a chemiluminescent signal.

-

Procedure:

-

Cells are plated in a multi-well plate.

-

Cells are incubated with varying concentrations of this compound.

-

A fixed concentration of LPA is added to stimulate the receptor.

-

After an incubation period, the detection reagent containing the chemiluminescent substrate is added.

-

The luminescence is measured using a plate reader.

-

-

Data Analysis: The IC50 value is determined by measuring the concentration-dependent inhibition of the LPA-induced chemiluminescent signal.

In Vivo Pharmacodynamic and Efficacy Models

This model assesses the in vivo target engagement of an LPAR1 antagonist by measuring its ability to block LPA-induced histamine release from mast cells.

-

Animals: Male ICR mice are typically used.

-

Procedure:

-

Mice are orally administered with this compound or vehicle.

-

After a predetermined time, mice are challenged with an intravenous or subcutaneous injection of LPA.

-

Blood samples are collected shortly after the LPA challenge.

-

Plasma is separated, and histamine levels are quantified using an appropriate method (e.g., ELISA or spectrofluorometric assay).

-

-

Data Analysis: The dose-dependent reduction in LPA-stimulated histamine release by the antagonist is evaluated.

This is a widely used and well-established animal model to evaluate the anti-fibrotic potential of therapeutic candidates for idiopathic pulmonary fibrosis.

-

Animals: C57BL/6 mice are commonly used.

-

Induction of Fibrosis: A single intratracheal or intranasal administration of bleomycin is performed to induce lung injury and subsequent fibrosis.

-

Treatment: this compound or vehicle is administered to the mice, typically starting on the day of or several days after bleomycin instillation and continuing for a period of 14 to 28 days.

-

Endpoints:

-

Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis, which is often quantified using the Ashcroft scoring system.

-

Collagen Content: The total lung collagen content is measured, for example, by quantifying hydroxyproline levels.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure inflammatory cell infiltration and total protein concentration.

-

-

Data Analysis: The ability of this compound to attenuate the bleomycin-induced increases in fibrosis, collagen deposition, and inflammation is assessed.

Conclusion

This compound represents a promising class of therapeutic agents with a well-defined mechanism of action and favorable preclinical pharmacokinetic and pharmacodynamic properties. The data presented in this guide demonstrate its potent and selective antagonism of the LPAR1 receptor, leading to significant anti-fibrotic effects in relevant animal models. These findings strongly support the continued development of LPAR1 antagonists for the treatment of idiopathic pulmonary fibrosis and other fibrotic diseases. Further clinical investigation is warranted to establish the safety and efficacy of this therapeutic approach in humans.

References

- 1. item.fraunhofer.de [item.fraunhofer.de]

- 2. The LPAR1 antagonist, PIPE-791 produces antifibrotic effects in models of lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth of LPA Receptor Selectivity: A Technical Guide to LPAR1 Antagonist Specificity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the selectivity profile of LPAR1 antagonists, providing a crucial understanding for researchers engaged in the development of targeted therapeutics for diseases such as idiopathic pulmonary fibrosis and cancer. As the therapeutic potential of modulating the lysophosphatidic acid (LPA) signaling pathway gains increasing recognition, a comprehensive grasp of antagonist specificity against the entire family of LPA receptors is paramount. This document focuses on two well-characterized LPAR1 antagonists, AM095 and BMS-986020, presenting their selectivity profiles, the intricate experimental methodologies used for their characterization, and visual representations of the underlying biological and experimental frameworks.

Selectivity Profile of LPAR1 Antagonists

The efficacy and safety of a targeted antagonist are fundamentally dictated by its selectivity for the intended receptor over other related receptors. In the case of LPAR1 antagonists, off-target effects on other LPA receptors (LPAR2-6) can lead to unintended physiological consequences. The following tables summarize the available quantitative data on the selectivity of AM095 and BMS-986020.

Table 1: Selectivity Profile of AM095 Against LPA Receptors

| Receptor | Assay Type | Species | Potency (IC50/Ki) | Reference |

| LPAR1 | GTPγS Binding | Human | 0.98 µM (IC50) | [1][2] |

| LPAR1 | GTPγS Binding | Mouse | 0.73 µM (IC50) | [1][2][3] |

| LPAR1 | Calcium Flux | Human | 0.025 µM (IC50) | |

| LPAR1 | Calcium Flux | Mouse | 0.023 µM (IC50) | |

| LPAR2 | Data Not Available | - | - | - |

| LPAR3 | Data Not Available | - | - | - |

| LPAR4 | Data Not Available | - | - | - |

| LPAR5 | Data Not Available | - | - | - |

| LPAR6 | Data Not Available | - | - | - |

Table 2: Selectivity Profile of BMS-986020 Against LPA Receptors

| Receptor | Assay Type | Species | Potency (IC50/Ki/Kb) | Reference |

| LPAR1 | Calcium Mobilization | Human | pKb ~8 | |

| LPAR1 | Not Specified | Not Specified | 6.7 nM (Kb) | |

| LPAR2 | Calcium Mobilization | Human | ~10-fold less potent than LPAR1 | |

| LPAR3 | Calcium Mobilization | Human | >1 µM (IC50) | |

| LPAR4 | Data Not Available | - | - | - |

| LPAR5 | Data Not Available | - | - | - |

| LPAR6 | Data Not Available | - | - | - |

Experimental Protocols

The determination of antagonist selectivity relies on a suite of robust in vitro assays. Below are detailed methodologies for three key experiments central to characterizing LPAR1 antagonists.

GTPγS Binding Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced G-protein activation, a proximal event in GPCR signaling.

Objective: To determine the potency (IC50) of an antagonist in inhibiting agonist-stimulated [³⁵S]GTPγS binding to membranes containing the target LPA receptor.

Materials:

-

Cell membranes prepared from cells overexpressing the specific human LPA receptor subtype (e.g., CHO or HEK293T cells).

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

GTPγS Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, and 0.1% (w/v) BSA.

-

GDP (Guanosine diphosphate).

-

LPA (agonist, e.g., 18:1 LPA).

-

Test antagonist (e.g., AM095 or BMS-986020).

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Culture cells expressing the LPA receptor of interest and harvest. Homogenize cells in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of GTPγS Assay Buffer.

-

25 µL of test antagonist at various concentrations (or vehicle for control).

-

25 µL of LPA agonist at a fixed concentration (typically at its EC80).

-

50 µL of cell membranes (typically 5-20 µg of protein).

-

50 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) and GDP (final concentration ~10-30 µM).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled GTPγS). Plot the percentage inhibition of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Mobilization Assay

This cell-based functional assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium concentration, a downstream signaling event for Gq-coupled LPA receptors like LPAR1.

Objective: To determine the potency (IC50) of an antagonist in inhibiting agonist-induced calcium flux in cells expressing the target LPA receptor.

Materials:

-

Cells stably or transiently expressing the specific human LPA receptor subtype (e.g., HEK293T or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Probenecid (to inhibit dye leakage).

-

LPA (agonist).

-

Test antagonist.

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed cells into the microplates at an appropriate density and allow them to attach overnight.

-

Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution (containing Fluo-4 AM and probenecid in assay buffer). Incubate for 45-60 minutes at 37°C.

-

Wash: Gently wash the cells with assay buffer containing probenecid to remove extracellular dye.

-

Antagonist Pre-incubation: Add the test antagonist at various concentrations to the wells and incubate for 15-30 minutes.

-

Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading.

-

Agonist Addition: Use the integrated fluidics to add a fixed concentration of LPA agonist (typically at its EC80) to the wells.

-

Detection: Immediately following agonist addition, continuously record the fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) over time (typically 2-3 minutes).

-

Data Analysis: The change in fluorescence (peak minus baseline) represents the calcium response. Plot the percentage inhibition of the agonist-induced calcium response against the antagonist concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Radioligand Competition Binding Assay

This assay directly measures the affinity of an unlabeled antagonist for the receptor by its ability to compete with a radiolabeled ligand.

Objective: To determine the affinity (Ki) of an antagonist for a specific LPA receptor subtype.

Materials:

-

Cell membranes from cells overexpressing the LPA receptor.

-

A suitable radiolabeled LPA receptor ligand (e.g., [³H]-LPA).

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.

-

Test antagonist.

-

Unlabeled LPA (for determining non-specific binding).

-

96-well filter plates.

-

Vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the following:

-

Binding buffer.

-

A fixed concentration of the radiolabeled ligand.

-

Increasing concentrations of the unlabeled test antagonist.

-

For non-specific binding control wells, add a high concentration of unlabeled LPA.

-

Cell membranes (10-50 µg protein).

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Terminate the binding by rapid filtration through the filter plate. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding at each antagonist concentration. Plot the percentage of specific binding against the log concentration of the antagonist. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: LPAR1 signaling pathway and point of antagonist intervention.

References

A Technical Guide to the Discovery and Synthesis of Novel LPAR1 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core methodologies, signaling pathways, and chemical synthesis involved in the development of novel antagonists for the Lysophosphatidic Acid Receptor 1 (LPAR1). As a key mediator in fibrotic diseases, LPAR1 has become a significant target for therapeutic intervention. This guide details the experimental workflows, presents key pharmacological data, and visualizes the complex biological and logical processes involved in this area of research.

The LPAR1 Signaling Pathway

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), including LPAR1.[1][2] The activation of LPAR1 is implicated in a host of cellular processes that contribute to the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[3][4][5] Upon LPA binding, LPAR1 couples to several heterotrimeric G proteins—primarily Gαq, Gαi, and Gα12/13—to initiate downstream signaling cascades.

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) mobilization and the activation of Protein Kinase C (PKC).

-

Gαi Pathway: The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

-

Gα12/13 Pathway: This pathway activates the small GTPase Rho, which subsequently activates Rho-associated kinase (ROCK). This signaling axis is crucial for cytoskeletal reorganization, cell migration, and smooth muscle contraction.

These signaling events collectively drive pro-fibrotic cellular responses, including fibroblast proliferation, migration, and contraction.

Quantitative Data on Novel LPAR1 Antagonists

The discovery process has yielded numerous LPAR1 antagonists with varying potencies and specificities. Structure-activity relationship (SAR) studies have been pivotal in optimizing lead compounds to enhance their inhibitory activity. The data below summarizes the in vitro potency for several key compounds.

| Compound Name | Assay Type | IC50 (nM) | Source |

| BMS-986020 | Calcium Flux | Potent, but specific value not in snippets | |

| BMS-986278 (Admilparant) | - | Potent, but specific value not in snippets | |

| LTSE A | Calcium Flux | Nanomolar | |

| LTSE B | Calcium Flux | Nanomolar | |

| Compound 18 | β-Arrestin Recruitment | <15 | |

| AM095 | Calcium Flux (human LPAR1) | 25 | |

| ONO-9780307 | - | 2.7 | |

| ONO-0300302 | - | 86 | |

| H2L 5765834 | - | 94 | |

| RO6842262 | Calcium Release | 25 |

Experimental Protocols

The characterization of novel LPAR1 antagonists relies on a tiered approach of in vitro and in vivo assays to determine potency, selectivity, and therapeutic efficacy.

General Workflow for LPAR1 Antagonist Discovery

The discovery of novel LPAR1 antagonists typically follows a structured workflow, beginning with broad screening and progressively narrowing down to a single clinical candidate. This process involves structure-based drug design and extensive optimization of pharmacological and safety properties.

Primary Screening: Calcium Flux Assay

This assay is a cornerstone for high-throughput screening to identify compounds that inhibit LPAR1-mediated Gαq signaling.

-

Cell Culture: Use a Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cell line stably overexpressing human LPAR1. Culture cells to ~90% confluency in appropriate media.

-

Cell Plating: Seed the cells into 96- or 384-well black, clear-bottom microplates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 20-60 minutes at 37°C, as per the manufacturer's protocol.

-

Compound Incubation: Remove the dye solution and add the test compounds (novel antagonists) at various concentrations. Incubate for 10-20 minutes at room temperature.

-

LPA Stimulation and Measurement: Place the plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument. Add an EC80 concentration of LPA to stimulate the cells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence corresponds to the intracellular calcium concentration. Calculate the percentage of inhibition for each compound concentration relative to control wells (LPA stimulation without antagonist) to determine the IC50 value.

Functional Assay: β-Arrestin Recruitment (Tango Assay)

This assay measures receptor activation independent of the G-protein pathway by quantifying the recruitment of β-arrestin to the activated LPAR1 receptor.

-

Principle: The assay utilizes an engineered cell line where LPAR1 is fused to a transcription factor. β-arrestin is fused to a protease. Upon LPA-mediated receptor activation, β-arrestin is recruited to LPAR1, bringing the protease into proximity to cleave and release the transcription factor. The transcription factor then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

-

Protocol:

-

Plate the engineered cells in white, opaque microplates and incubate overnight.

-

Add test antagonists at desired concentrations and incubate for a specified period.

-

Stimulate the cells with an EC80 concentration of LPA.

-

Incubate for several hours (e.g., 6-18 hours) to allow for reporter gene expression.

-

Add the luciferase substrate and measure the resulting luminescence using a plate reader.

-

Calculate IC50 values based on the inhibition of the LPA-induced luminescent signal.

-

In Vivo Target Engagement: LPA-Induced Histamine Release Model

This model assesses the ability of an antagonist to block a physiological response to LPAR1 activation in vivo.

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

-

Compound Administration: Administer the test antagonist orally (p.o.) via gavage at various doses. Include a vehicle control group.

-

LPA Challenge: After a set time post-dosing (e.g., 1-2 hours), challenge the mice with an intravenous (i.v.) injection of LPA.

-

Blood Collection: A few minutes after the LPA challenge, collect blood samples (e.g., via cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Analysis: Centrifuge the blood to separate the plasma. Analyze the plasma histamine levels using a suitable method, such as an ELISA kit.

-

Data Analysis: Determine the dose-dependent reduction in LPA-induced plasma histamine levels for the test compound to calculate an effective dose (e.g., ED50).

Synthesis of Novel LPAR1 Antagonists

The synthesis of novel antagonists often involves multi-step medicinal chemistry efforts to optimize the scaffold for potency, selectivity, and pharmacokinetic properties. The evolution from a screening hit to a potent lead often involves exploring substitutions on different parts of the molecular scaffold.

A common strategy involves identifying a core scaffold from a high-throughput screen and then systematically modifying its peripheral chemical groups to improve its drug-like properties. For example, a phenylacetamide scaffold might be modified by incorporating a piperidine ring to enhance potency and metabolic stability. Further decoration of this ring can then be used to fine-tune properties for in vivo testing.

Example Synthesis Pathway (Conceptual):

The synthesis of a complex piperidine-based antagonist, as described in recent literature, could follow these general steps:

-

Core Synthesis: Construction of the central piperidine ring with appropriate stereochemistry and functional groups for further elaboration. This often involves multi-step sequences including cyclization and protection/deprotection steps.

-

Amide Coupling: Coupling of a substituted aniline to a carboxylic acid on the piperidine core using standard peptide coupling reagents (e.g., HATU, EDC/HOBt).

-

Side Chain Installation: Attachment of the acidic side chain (e.g., a butanoic acid moiety) to the piperidine nitrogen, typically via alkylation or reductive amination.

-

Final Deprotection and Purification: Removal of any remaining protecting groups and purification of the final compound using techniques like flash chromatography or preparative HPLC to yield the desired LPAR1 antagonist.

This systematic approach, combining rational design with synthetic chemistry, has been crucial in developing next-generation LPAR1 antagonists with improved safety profiles, moving away from first-generation compounds that were halted due to toxicity concerns.

References

- 1. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LPAR1 - Wikipedia [en.wikipedia.org]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Chemical Scaffolds as Lysophosphatidic Acid Receptor 1 Antagonists: Virtual Screening, In Vitro Validation, and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to LPAR1 Antagonist Target Engagement and Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lysophosphatidic Acid Receptor 1 (LPAR1) antagonists, focusing on their target engagement and the subsequent effects on downstream signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug discovery and development who are interested in the therapeutic potential of targeting the LPAR1 pathway.

Introduction to LPAR1 and its Antagonism

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects by activating a family of G protein-coupled receptors (GPCRs), including LPAR1.[1][2] LPAR1 is implicated in a variety of physiological and pathological processes, such as cell proliferation, migration, survival, and fibrosis.[1][2] Dysregulation of the LPA-LPAR1 signaling axis has been linked to several diseases, including idiopathic pulmonary fibrosis (IPF), cancer, and chronic pain, making it a compelling target for therapeutic intervention.[1]

LPAR1 antagonists are molecules that bind to the receptor and prevent its activation by LPA, thereby blocking the initiation of downstream signaling cascades. Most LPAR1 antagonists are competitive, binding to the same site as the endogenous ligand LPA. By inhibiting LPAR1, these antagonists can modulate cellular responses and potentially treat diseases driven by aberrant LPA signaling.

LPAR1 Signaling Pathways

Upon activation by LPA, LPAR1 couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. This coupling initiates a cascade of intracellular signaling events that mediate the diverse cellular responses to LPA. The major downstream pathways are:

-

Gαi/o Pathway: Activation of Gαi/o leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Gαq/11 Pathway: This pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Gα12/13 Pathway: Activation of Gα12/13 stimulates the Rho family of small GTPases, particularly RhoA. This leads to the activation of Rho-associated kinase (ROCK), which plays a crucial role in cytoskeletal reorganization, cell migration, and smooth muscle contraction.

These primary signaling events converge on downstream effector pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade (e.g., ERK1/2) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which regulate gene expression and cellular processes like proliferation and survival.

Below is a diagram illustrating the primary LPAR1 signaling pathways.

Quantitative Data for LPAR1 Antagonists

The potency and efficacy of LPAR1 antagonists are typically characterized by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) in various in vitro assays. The following tables summarize publicly available data for several well-characterized LPAR1 antagonists.

Table 1: LPAR1 Antagonist Potency (IC50 Values) in Functional Assays

| Compound | Assay Type | Species | Cell Line | IC50 (nM) | Reference(s) |

| AM095 | Calcium Flux | Human | CHO | 25 | |

| Calcium Flux | Mouse | CHO | 23 | ||

| GTPγS Binding | Human | CHO | 980 | ||

| GTPγS Binding | Mouse | CHO | 730 | ||

| Chemotaxis | Human | A2058 | 233 | ||

| BMS-986020 | Calcium Mobilization | Human | RH7777 | 18 | |

| LPA-induced Gene Expression | Human | - | <300 | ||

| ONO-9780307 | Calcium Mobilization | - | - | 2.7 | |

| SAR100842 | Calcium Response (LPA 18:1) | Human | CHO | - | |

| Compound 18 | β-Arrestin Recruitment (Tango) | Human | U2OS | - | |

| Urea 19 | β-Arrestin Recruitment (Tango) | Human | U2OS | 5000 |

Table 2: LPAR1 Antagonist Binding Affinity (Ki Values)

| Compound | Assay Type | Species | Ki (μM) | Reference(s) |

| Ki16425 | Inositol Phosphate Production | Rat | 0.34 | |

| GTPγS Binding | Human | 0.25 | ||

| ONO-0300302 | Slow Tight Binding | - | 0.00034 |

Experimental Protocols for Target Engagement and Downstream Signaling

This section provides detailed methodologies for key experiments used to characterize LPAR1 antagonists.

Target Engagement Assays

These assays directly measure the interaction of the antagonist with the LPAR1 receptor.

This functional assay measures the activation of G proteins coupled to LPAR1. Antagonists will inhibit the LPA-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing LPAR1 (e.g., CHO or HEK293 cells).

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

25 µL of cell membranes.

-

25 µL of GDP (final concentration 10-40 µM).

-

25 µL of [35S]GTPγS (final concentration ~0.5 nM).

-

25 µL of antagonist at various concentrations, followed by a fixed concentration of LPA (agonist).

-

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination: Stop the reaction by rapid filtration through a GF/C filter plate, followed by washing with ice-cold assay buffer.

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of LPA-stimulated [35S]GTPγS binding against the antagonist concentration to determine the IC50 value.

These assays measure the recruitment of β-arrestin to the activated LPAR1, a key event in GPCR desensitization and signaling.

Protocol (based on PathHunter Assay):

-

Cell Culture: Use a cell line engineered to co-express LPAR1 fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

Cell Plating: Seed the cells in a 384-well white plate and incubate overnight.

-

Antagonist Incubation: Add the LPAR1 antagonist at various concentrations to the cells and incubate for 30 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of LPA (typically EC80) to the wells and incubate for 90 minutes at 37°C.

-

Detection: Add the detection reagent containing the β-galactosidase substrate.

-

Signal Measurement: Measure the chemiluminescent signal. Complementation of the enzyme fragments upon β-arrestin recruitment leads to a functional enzyme that hydrolyzes the substrate, producing light.

-

Data Analysis: Plot the percentage of inhibition of LPA-stimulated β-arrestin recruitment against the antagonist concentration to determine the IC50 value.

References

LPAR1 Antagonism: A Technical Guide to its Impact on Extracellular Matrix Deposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant global health burden with limited therapeutic options. A key signaling pathway implicated in the pathogenesis of fibrosis is mediated by lysophosphatidic acid (LPA) and its receptor, LPAR1. Activation of LPAR1 on fibroblasts and other cell types triggers a cascade of intracellular events leading to myofibroblast differentiation, proliferation, and the deposition of ECM components, most notably collagen. Consequently, antagonism of LPAR1 has emerged as a promising therapeutic strategy to mitigate fibrosis in various organs, including the lungs, liver, kidneys, and skin.

This in-depth technical guide provides a comprehensive overview of the impact of LPAR1 antagonists on ECM deposition. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of anti-fibrotic therapies. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

The Role of LPAR1 in Extracellular Matrix Deposition

Lysophosphatidic acid is a bioactive phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), of which LPAR1 is a key member in the context of fibrosis.[1] The binding of LPA to LPAR1 initiates a signaling cascade that is central to the fibrotic process.[2]

LPAR1 is coupled to several G proteins, including Gαi, Gαq, and Gα12/13.[2] The Gα12/13 pathway, in particular, plays a crucial role in fibrosis by activating the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[3][4] This activation leads to cytoskeleton reorganization, promoting fibroblast migration and differentiation into contractile, ECM-producing myofibroblasts.

Furthermore, LPAR1 signaling can crosstalk with other pro-fibrotic pathways, most notably the Transforming Growth Factor-β (TGF-β) signaling cascade. This interplay can amplify the fibrotic response, leading to a vicious cycle of ECM production and tissue stiffening.

Mechanism of Action of LPAR1 Antagonists

LPAR1 antagonists are small molecules that competitively bind to the LPAR1 receptor, preventing the binding of its natural ligand, LPA. By blocking this initial step, these antagonists effectively inhibit the downstream signaling events that lead to fibroblast activation and ECM deposition. The therapeutic potential of LPAR1 antagonists lies in their ability to disrupt the pro-fibrotic signaling cascade at its origin. Preclinical studies have demonstrated that LPAR1 antagonists can effectively reduce collagen deposition and attenuate fibrosis in various animal models.

Quantitative Data on the Efficacy of LPAR1 Antagonists

A growing body of preclinical and clinical evidence supports the anti-fibrotic efficacy of LPAR1 antagonists. The following tables summarize key quantitative data from studies evaluating the impact of these compounds on ECM-related endpoints.

Table 1: Preclinical Efficacy of LPAR1 Antagonists on ECM Deposition

| LPAR1 Antagonist | Animal Model | Tissue | Key Finding | Citation |

| BMS-986020 | Bleomycin-induced pulmonary fibrosis (mouse) | Lung | Reduced fibroblast accumulation and collagen deposition. | |

| Fipaxalparant (HZN-825) | Tight skin 1 (Tsk1) mouse model of skin fibrosis | Skin | Reduced hypodermal thickening, myofibroblast accumulation, and hydroxyproline content. | |

| Admilparant (BMS-986278) | Bleomycin-induced pulmonary fibrosis (mouse) | Lung | Decreased collagen accumulation. | |

| SAR100842 | Tight skin 1 (Tsk1) mouse model of skin fibrosis | Skin | Reversed dermal thickening and reduced skin collagen content. | |

| AM095 | Bleomycin-induced dermal fibrosis (mouse) | Skin | Markedly attenuated increases in dermal thickness and collagen content. |

Table 2: Clinical Efficacy of LPAR1 Antagonists in Fibrotic Diseases

| LPAR1 Antagonist | Clinical Trial Phase | Disease | Key Finding | Citation |

| Admilparant (BMS-986278) | Phase 2 | Idiopathic Pulmonary Fibrosis (IPF) & Progressive Pulmonary Fibrosis (PPF) | 60 mg dose showed a relative risk reduction of 54% in the rate of decline in predicted FVC in IPF and 74% in PPF compared to placebo. | |

| BMS-986020 | Phase 2 | Idiopathic Pulmonary Fibrosis (IPF) | Significantly reduced serum levels of most ECM-neoepitope biomarkers compared with placebo. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of LPAR1 antagonists on ECM deposition.

Western Blot Analysis of Collagen Type I in Lung Tissue

This protocol is designed for the detection and semi-quantification of collagen type I alpha 1 (COL1A1) in lung tissue homogenates from a mouse model of bleomycin-induced pulmonary fibrosis.

Materials:

-

Lung tissue from control and LPAR1 antagonist-treated, bleomycin-induced fibrotic mice

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer (with and without β-mercaptoethanol)

-

6% SDS-PAGE gels

-

Transfer buffer (with 0.1% SDS for large proteins)

-

PVDF membrane (0.45 µm)

-

Ponceau S staining solution

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-Collagen I alpha 1 antibody (e.g., Abcam ab270993) at a 1:1000 dilution.

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Tissue Homogenization: Homogenize frozen lung tissue in ice-cold lysis buffer using a mechanical homogenizer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer. For optimal resolution of collagen, it is recommended to run samples both with and without a reducing agent and to avoid boiling the samples.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 6% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 90 minutes at 4°C.

-

Membrane Staining: Briefly stain the membrane with Ponceau S to verify transfer efficiency.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Masson's Trichrome Staining for Collagen in Lung Tissue Sections

This histological staining technique is used to visualize collagen fibers in paraffin-embedded lung tissue sections, which appear blue.

Materials:

-

Paraffin-embedded lung tissue sections (5 µm)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Bouin's solution

-

Weigert's iron hematoxylin

-

Biebrich scarlet-acid fuchsin solution

-

Phosphomolybdic-phosphotungstic acid solution

-

Aniline blue solution

-

1% Acetic acid solution

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Immerse in 100% ethanol (2 changes, 3 minutes each).

-

Immerse in 95% ethanol for 3 minutes.

-

Immerse in 70% ethanol for 3 minutes.

-

Rinse in distilled water.

-

-

Mordanting: Mordant in Bouin's solution for 1 hour at 56°C.

-

Washing: Wash in running tap water until the yellow color disappears.

-

Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes.

-

Washing: Wash in running tap water for 10 minutes.

-

Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.

-

Washing: Rinse in distilled water.

-

Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

-

Collagen Staining: Stain in aniline blue solution for 5 minutes.

-

Washing: Rinse in 1% acetic acid solution for 1 minute.

-

Dehydration and Mounting:

-

Dehydrate through 95% and 100% ethanol.

-

Clear in xylene.

-

Mount with a synthetic mounting medium.

-

Results:

-

Collagen: Blue

-

Nuclei: Black

-

Cytoplasm, muscle, erythrocytes: Red

Immunohistochemistry for Fibronectin in Human Lung Tissue

This protocol describes the detection of fibronectin in formalin-fixed, paraffin-embedded human lung tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded human lung tissue sections

-

Xylene

-

Ethanol series

-

Antigen retrieval solution (e.g., Citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit polyclonal to Fibronectin (e.g., Abcam ab2413) at a 1:200 dilution.

-

Biotinylated secondary antibody (goat anti-rabbit)

-

Streptavidin-HRP

-

DAB substrate-chromogen solution

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: As described in the Masson's Trichrome protocol.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in citrate buffer at 95-100°C for 20 minutes.

-

Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Blocking: Block with 5% normal goat serum for 30 minutes.

-

Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.

-

Streptavidin-HRP Incubation: Incubate with streptavidin-HRP for 30 minutes at room temperature.

-

Detection: Apply DAB substrate-chromogen solution and incubate until the desired brown color develops.

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate through an ethanol series and xylene, and mount with a permanent mounting medium.

Visualizations

Signaling Pathways

Experimental Workflow

References

- 1. Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysophosphatidic acid signaling through its receptor initiates pro-fibrotic epithelial cell fibroblast communication mediated by epithelial cell derived connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LPAR1 Antagonist Studies in Mouse Models of Bleomycin-Induced Lung Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options. A key pathway implicated in the pathogenesis of fibrosis is the signaling of lysophosphatidic acid (LPA) through its G protein-coupled receptors, particularly the LPA receptor 1 (LPAR1). Activation of LPAR1 on fibroblasts promotes their recruitment, proliferation, and differentiation into myofibroblasts, leading to excessive extracellular matrix deposition and tissue scarring. Consequently, antagonism of LPAR1 has emerged as a promising therapeutic strategy for lung fibrosis. The bleomycin-induced lung fibrosis model in mice is the most widely used preclinical model to evaluate the efficacy of potential anti-fibrotic agents, including LPAR1 antagonists.

These application notes provide detailed protocols and summarized data for the use of LPAR1 antagonists in the bleomycin mouse model, intended to guide researchers in designing and executing robust and reproducible preclinical studies.

LPAR1 Signaling Pathway in Lung Fibrosis

Lysophosphatidic acid (LPA) is produced from lysophosphatidylcholine by the enzyme autotaxin (ATX). Upon binding to its receptor, LPAR1, on the surface of fibroblasts, it activates several downstream signaling cascades (including Rho/ROCK, PI3K/Akt, and MAPK/ERK pathways) that promote pro-fibrotic cellular responses such as cell migration, proliferation, and differentiation into myofibroblasts. This leads to increased deposition of extracellular matrix proteins like collagen, contributing to the progression of lung fibrosis.

Caption: LPAR1 signaling cascade in lung fibrosis.

LPAR1 Antagonists and Dosages

Several LPAR1 antagonists have been evaluated in the bleomycin-induced lung fibrosis mouse model. The following tables summarize the compounds, their administration details, and key efficacy endpoints.

Table 1: LPAR1 Antagonists Investigated in Bleomycin-Induced Murine Lung Fibrosis

| Antagonist | Selectivity | Route of Administration | Vehicle |

| AM966 | LPAR1 | Oral gavage | Water |

| AM095 | LPAR1 | Oral gavage | 0.5% Methylcellulose |

| BMS-986020 | LPAR1 | Oral gavage | Not specified |

| Ki16425 | LPAR1/LPAR3 | Intradermal | Not specified |

Table 2: Summary of Dosages and Efficacy Data for LPAR1 Antagonists

| Antagonist | Doses Tested (mg/kg) | Dosing Regimen | Key Efficacy Outcomes in Bleomycin Model |

| AM966 | 10, 30, 60 | BID (Twice daily) for 14 days | - Dose-dependent reduction in BALF protein and collagen[1].- Reduced lung fibrosis scores[1].- Decreased BALF levels of TGF-β1, LDH, TIMP-1, and MMP-7[1][2].- Increased survival at higher bleomycin doses[1]. |

| AM095 | 10, 30, 60 | Not specified, for 7 days | - ED50 of ~10 mg/kg for reduction of BALF collagen and protein.- Reduced macrophage and lymphocyte infiltration in BALF. |

| BMS-986020 | 30 (in rats) | BID (Twice daily) | - Reduced bleomycin-induced lung fibrosis in rats. |

| Ki16425 | 1, 10 | Intradermal | - Reduced hydroxyproline content in the lungs by 25% (1 mg/kg) and 32% (10 mg/kg).- Decreased mRNA levels of TGF-β1 and CTGF in the skin. |

Experimental Workflow

A typical experimental workflow for evaluating an LPAR1 antagonist in the bleomycin-induced lung fibrosis model involves acclimatization of animals, induction of fibrosis, therapeutic intervention with the antagonist, and subsequent analysis of lung tissue and bronchoalveolar lavage fluid (BALF) at a predetermined endpoint.

References

Application Notes and Protocols for Measuring LPAR1 Antagonist Potency and Efficacy

Introduction Lysophosphatidic acid receptor 1 (LPAR1) is a G protein-coupled receptor (GPCR) that plays a critical role in various physiological and pathological processes, including cell proliferation, migration, and fibrosis.[1][2] Activation of LPAR1 by its endogenous ligand, lysophosphatidic acid (LPA), triggers multiple downstream signaling cascades.[3][4] Consequently, LPAR1 has emerged as a significant therapeutic target for diseases such as idiopathic pulmonary fibrosis (IPF).[5] The development of potent and selective LPAR1 antagonists requires robust and reproducible in vitro assays to accurately determine their potency (e.g., IC50, Ki) and efficacy (e.g., percent inhibition).

These application notes provide detailed protocols for key in vitro assays used to characterize LPAR1 antagonists, targeting researchers, scientists, and drug development professionals. The assays described cover ligand binding, G protein activation, second messenger modulation, and cell-based functional responses.

LPAR1 Signaling Pathways

LPAR1 couples to multiple G protein families to initiate diverse intracellular signaling events. Understanding these pathways is crucial for selecting appropriate assays and interpreting results. Upon LPA binding, LPAR1 can activate:

-

Gαq/11: This pathway activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.

-

Gαi/o: This pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Gα12/13: This pathway activates Rho GTPases, leading to the reorganization of the actin cytoskeleton, which is essential for cell migration and chemotaxis.

Caption: LPAR1 canonical signaling pathways.

Radioligand Binding Assays

Principle: Binding assays directly measure the interaction of a compound with the LPAR1 receptor. In a competitive binding format, a radiolabeled ligand with known affinity for LPAR1 competes with the unlabeled antagonist. The antagonist's potency is determined by its ability to displace the radioligand, typically expressed as the inhibition constant (Ki).

Application:

-

Determine the binding affinity (Ki) of antagonists.

-

Assess receptor selectivity by testing against other LPAR subtypes.

Experimental Protocol:

-

Membrane Preparation:

-

Culture cells stably overexpressing human LPAR1 (e.g., CHO-LPAR1 or HEK293-LPAR1).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 20 mM HEPES, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 75,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration. Store at -80°C.

-

-

Binding Reaction:

-

In a 96-well plate, combine cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]-LPA), and serial dilutions of the antagonist.

-

Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the antagonist.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Calcium Mobilization

Principle: This assay quantifies the antagonist's ability to block the Gαq-mediated signaling cascade. LPAR1 activation by an agonist (LPA) leads to a rapid increase in intracellular calcium concentration. This change is detected by a calcium-sensitive fluorescent dye. An antagonist will inhibit this LPA-induced calcium flux in a dose-dependent manner.

Application:

-

Determine the functional potency (IC50) of antagonists.

-

High-throughput screening (HTS) of compound libraries.

Caption: Workflow for a calcium mobilization assay.

Experimental Protocol:

-

Cell Plating: Seed CHO or RH7777 cells stably expressing LPAR1 into black, clear-bottom 96- or 384-well plates at a density of 10,000-50,000 cells/well. Incubate overnight.

-

Dye Loading: Aspirate the culture medium and add assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4) containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 30-60 minutes at 37°C.

-

Antagonist Addition: Wash the cells and add assay buffer. Add serial dilutions of the antagonist compound to the wells and pre-incubate for 30 minutes at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a pre-determined concentration of LPA (typically the EC80) to all wells simultaneously.

-

Data Acquisition: Measure the fluorescence intensity immediately before and for 2-5 minutes after agonist addition.

-

Data Analysis:

-

Calculate the response as the peak fluorescence intensity minus the baseline.

-

Normalize the data with 0% inhibition (LPA alone) and 100% inhibition (no LPA) controls.

-

Plot the normalized response against the log concentration of the antagonist and fit to a four-parameter logistic equation to determine the IC50.

-

Functional Assays: cAMP Accumulation

Principle: This assay measures the antagonist's ability to block the Gαi-mediated inhibition of adenylyl cyclase. To measure this inhibitory effect, intracellular cAMP levels are first elevated using an adenylyl cyclase activator like forskolin. The addition of an LPAR1 agonist (LPA) will decrease cAMP levels. An antagonist will prevent this LPA-induced decrease.

Application:

-

Characterize antagonists acting through the Gαi pathway.

-

Investigate biased antagonism if results differ from Gαq-based assays.

Experimental Protocol:

-

Cell Plating: Seed LPAR1-expressing cells in a 384-well plate and incubate overnight.

-

Compound Addition: Add serial dilutions of the antagonist compound to the wells.

-

Agonist Stimulation: Add a mixture of LPA and forskolin to the wells. Incubate for 30-60 minutes at room temperature.

-

Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). These kits are based on a competitive immunoassay format.

-

Data Analysis:

-

The signal from the assay is inversely proportional to the cAMP concentration.

-

Normalize the data relative to controls (forskolin alone vs. forskolin + LPA).

-

Plot the normalized signal against the log concentration of the antagonist and fit to a sigmoidal curve to determine the IC50.

-

Functional Assays: [³⁵S]GTPγS Binding

Principle: This membrane-based assay directly measures G protein activation. In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. The assay uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS. An antagonist blocks the agonist-induced binding of [³⁵S]GTPγS to the G protein.

Application:

-

Directly quantifies antagonist effect on G protein coupling.

-

Provides a measure of potency (IC50) independent of downstream signaling events.

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Experimental Protocol:

-

Membrane Preparation: Prepare membranes from LPAR1-expressing cells as described in the radioligand binding assay.

-

Assay Setup: In a 96-well plate, combine membranes, assay buffer containing GDP, serial dilutions of the antagonist, and a fixed concentration of LPA.

-

Reaction Initiation: Add [³⁵S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

-

Termination and Filtration: Stop the reaction by adding ice-cold buffer. Harvest the membranes onto a filter plate using a cell harvester.

-

Detection: Wash and dry the filter plate, add scintillation fluid, and count the radioactivity.

-

Data Analysis:

-

Define basal binding (no LPA), stimulated binding (LPA alone), and non-specific binding.

-

Plot the percent inhibition of LPA-stimulated binding against the log concentration of the antagonist.

-

Fit the data to a dose-response curve to calculate the IC50.

-

Cell-Based Assays: Chemotaxis

Principle: This assay measures a key physiological response to LPAR1 activation: cell migration. Cells move along a chemoattractant gradient (LPA) through a porous membrane. An antagonist's efficacy is determined by its ability to block this LPA-induced migration.

Application:

-

Evaluate antagonist efficacy in a more complex, physiologically relevant context.

-

Confirm that blocking receptor signaling translates to a functional cellular outcome.

Experimental Protocol:

-

Cell Preparation: Culture cells endogenously expressing LPAR1 (e.g., IMR-90 lung fibroblasts, A2058 melanoma cells) and serum-starve them for several hours to reduce basal migration.

-

Assay Setup: Use a Boyden chamber or a Transwell plate with a porous membrane (e.g., 8 µm pores).

-

Add assay buffer containing LPA to the lower chamber.

-

In the upper chamber (the insert), add the serum-starved cells that have been pre-incubated with serial dilutions of the antagonist.

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator to allow for cell migration.

-

Quantification:

-

Remove the non-migrated cells from the top surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with crystal violet).

-

Elute the dye and measure the absorbance, or count the number of migrated cells under a microscope.

-

-

Data Analysis:

-

Normalize the data to the number of cells that migrated in the presence of LPA alone (0% inhibition) and in the absence of LPA (100% inhibition).

-

Plot the percent inhibition against the log concentration of the antagonist to determine the IC50.

-

Summary of LPAR1 Antagonist Potency Data

The following table summarizes publicly available potency data for several well-characterized LPAR1 antagonists across different in vitro assays.

| Antagonist | Assay Type | Cell Line / System | Potency (IC50 / pKB / Ki) | Reference(s) |

| BMS-986020 | Calcium Mobilization | CHO-LPA1 cells | pKB ≈ 8.0 | |

| DMR | CHO-LPA1 cells | pA2 = 8.83 | ||

| Ki16425 | Binding Assay | Recombinant LPAR1 | Ki = 0.67 µM | |

| Calcium Mobilization | CHO-LPA1 cells | pKB ≈ 6.5 - 7.0 | ||

| AM966 | Calcium Mobilization | CHO-hLPA1 cells | IC50 = 17 nM | |

| Chemotaxis | IMR-90 fibroblasts | IC50 = 181 nM | ||

| AM095 | GTPγS Binding | CHO-hLPA1 membranes | IC50 = 0.98 µM | |

| Chemotaxis | A2058 melanoma cells | IC50 = 233 nM | ||

| Calcium Mobilization | CHO-hLPA1 cells | IC50 = 25 nM | ||

| ONO-9780307 | Not Specified | Not Specified | IC50 = 2.7 nM | |

| TAK-615 | Calcium Mobilization | RH7777-LPA1 cells | IC50 = 91 nM | |

| Binding Assay | Recombinant LPAR1 | Kd = 1.7 nM (high affinity) |

References

- 1. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]

- 2. LPA receptor 1 (LPAR1) is a novel interaction partner of Filamin A that promotes Filamin A phosphorylation, MRTF-A transcriptional activity and oncogene-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. publications.ersnet.org [publications.ersnet.org]

LPAR1 antagonist 2 for inhibiting fibroblast chemotaxis and collagen production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival. Its effects are mediated through a family of G protein-coupled receptors, including the Lysophosphatidic Acid Receptor 1 (LPAR1). Dysregulation of the LPA-LPAR1 signaling axis has been implicated in the pathogenesis of fibrotic diseases, where excessive fibroblast activity leads to the accumulation of extracellular matrix, including collagen, resulting in tissue scarring and organ dysfunction.[1] LPAR1 antagonists are a class of small molecules designed to block this signaling pathway, offering a promising therapeutic strategy for these conditions.

"LPAR1 Antagonist 2" represents a selective antagonist of the LPAR1 receptor. By inhibiting the binding of LPA to LPAR1 on fibroblasts, this antagonist effectively mitigates downstream signaling cascades that promote fibroblast chemotaxis and collagen synthesis. These application notes provide an overview of the effects of this compound, alongside detailed protocols for assessing its efficacy in vitro.

Mechanism of Action

LPA binding to LPAR1 on fibroblasts activates several downstream signaling pathways, including the Rho/ROCK, PI3K/AKT, and MAPK pathways, which are pivotal for cell migration and protein synthesis.[2][3] this compound competitively binds to the LPAR1 receptor, preventing LPA-mediated activation and subsequent downstream signaling. This inhibition leads to a reduction in fibroblast migration towards chemoattractants and a decrease in the production of key extracellular matrix components like collagen.

Data Presentation

The following tables summarize the inhibitory effects of representative LPAR1 antagonists on fibroblast chemotaxis and collagen production from in vitro studies.

Table 1: Inhibition of Fibroblast Chemotaxis by LPAR1 Antagonists

| Antagonist | Cell Type | Assay | Chemoattractant | Concentration | % Inhibition of Chemotaxis | Reference |

| Ki16425 | WM239A melanoma cells | 2D Chamber Assay | 10% Serum | 10 µM | ~100% | [4] |

| Ki16425 | Human Dermal Fibroblasts | Transwell Assay | LPA | 1 µM | Not specified | [5] |

| AM095 | CHO cells expressing mouse LPAR1 | Chemotaxis Assay | LPA | IC50 = 778 nM | 50% | |

| AM095 | Human A2058 melanoma cells | Chemotaxis Assay | LPA | IC50 = 233 nM | 50% | |

| BMS-986020 | Human Lung Fibroblasts | Invadosome Formation Assay | LPA | Not specified | Significant reduction |

Table 2: Inhibition of Collagen Production by LPAR1 Antagonists

| Antagonist | Cell Type | Assay | Stimulant | Concentration | Effect on Collagen | Reference |

| BMS-986020 | Human Lung Fibroblasts | Scar-in-a-Jar Model | LPA | Not specified | Significant reduction in PRO-C1, PRO-C3 | |

| Unnamed LPAR1 Antagonist | Mouse Model of Scleroderma | Dermal Tissue Analysis | Bleomycin-induced | Not specified | Reduced collagen content |

Experimental Protocols

Protocol 1: Fibroblast Chemotaxis Assay (Modified Boyden Chamber/Transwell Assay)

This protocol details the methodology to assess the effect of this compound on fibroblast chemotaxis.

Materials:

-

24-well plate with 8.0 µm pore size cell culture inserts (Transwells)

-

Human dermal or lung fibroblasts

-

Fibroblast growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

LPA (chemoattractant)

-

This compound

-

Calcein AM or Crystal Violet staining solution

-

Cotton swabs

-

Microplate reader (for fluorescence or absorbance)

Procedure:

-

Cell Preparation: Culture fibroblasts to 80-90% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate overnight.

-

Antagonist Treatment: On the day of the assay, harvest the serum-starved fibroblasts and resuspend them in serum-free medium. Aliquot the cells and treat with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

-

Assay Setup:

-

Add serum-free medium containing a chemoattractant (e.g., 1 µM LPA) to the lower wells of the 24-well plate.

-

Add the fibroblast suspension (containing the antagonist or vehicle) to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

Cell Removal and Staining:

-

Carefully remove the Transwell inserts from the wells.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet, or use a fluorescent dye like Calcein AM.

-

-

Quantification:

-

If using Crystal Violet, destain the membrane and measure the absorbance of the solution.

-

If using a fluorescent dye, measure the fluorescence using a microplate reader.

-

Alternatively, count the number of migrated cells in several representative fields of view under a microscope.

-

Protocol 2: Collagen Production Assay (Sirius Red Staining)

This protocol provides a method to quantify total soluble collagen produced by fibroblasts treated with this compound.

Materials:

-

Fibroblasts cultured in 24- or 48-well plates

-

This compound

-

LPA or other pro-fibrotic stimulus (e.g., TGF-β)

-

Sirius Red dye solution (0.1% in picric acid)

-

0.1 M NaOH

-

Wash solution (e.g., 0.05% Tween 20 in PBS)

-

Spectrophotometer

Procedure:

-

Cell Culture and Treatment: Seed fibroblasts in multi-well plates and allow them to adhere. Treat the cells with this compound or vehicle control in the presence or absence of a pro-fibrotic stimulus (e.g., LPA) for 48-72 hours.

-

Cell Lysis and Collagen Precipitation:

-

Collect the cell culture supernatant (for secreted collagen) and lyse the cells in the wells (for cell-associated collagen).

-

Combine the supernatant and lysate.

-

-

Sirius Red Staining:

-

Add the Sirius Red dye solution to each sample and incubate at room temperature for 1 hour with gentle shaking.

-

-

Washing: Centrifuge the samples to pellet the collagen-dye complex. Discard the supernatant and wash the pellet with the wash solution to remove unbound dye.

-

Elution: Resuspend the pellet in 0.1 M NaOH to release the bound dye.

-

Quantification: Measure the absorbance of the eluted dye at a wavelength of 540-570 nm using a spectrophotometer. A standard curve using known concentrations of collagen should be prepared to determine the collagen concentration in the samples.

Logical Relationship Diagram

Conclusion

This compound is a valuable tool for investigating the role of the LPA-LPAR1 signaling axis in fibroblast pathobiology. The protocols outlined above provide robust methods for quantifying the inhibitory effects of this antagonist on key pro-fibrotic processes, namely fibroblast chemotaxis and collagen production. These assays are essential for the preclinical evaluation of LPAR1 antagonists as potential anti-fibrotic therapeutics.

References

Application Notes and Protocols: LPAR1 Antagonists in Combination with Standard-of-Care Antifibrotic Drugs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a chronic, progressive, and fatal interstitial lung disease characterized by the relentless scarring of lung tissue, leading to an irreversible decline in lung function.[1][2][3] The standard-of-care (SoC) for IPF has been dominated by two antifibrotic therapies: nintedanib and pirfenidone.[4][5] These drugs can slow the rate of decline in Forced Vital Capacity (FVC), a key measure of lung function, but they do not halt disease progression or reverse existing fibrosis and are often associated with challenging side effects.

Recent research has focused on novel therapeutic targets, with the lysophosphatidic acid receptor 1 (LPAR1) pathway emerging as a promising candidate. Lysophosphatidic acid (LPA) is a bioactive lipid that, through LPAR1, promotes key pathological processes in fibrosis, including fibroblast recruitment, proliferation, and collagen deposition. Consequently, LPAR1 antagonists are being investigated as potential antifibrotic agents. This document provides an overview of the rationale, supporting data, and experimental protocols for evaluating LPAR1 antagonists in combination with standard-of-care antifibrotic drugs.

LPAR1 Signaling Pathway in Fibrosis

The autotaxin (ATX)-LPA-LPAR1 signaling axis is a critical driver of fibrosis. Extracellular LPA is primarily produced from lysophosphatidylcholine by the enzyme ATX. LPA then binds to a family of G protein-coupled receptors, with LPAR1 being a key mediator of fibrotic signaling. Activation of LPAR1 on fibroblasts and other cells triggers downstream pathways, such as the Rho/ROCK pathway, leading to cellular responses that culminate in the excessive deposition of extracellular matrix (ECM) and tissue scarring. Levels of LPA are elevated in the bronchoalveolar lavage fluid of IPF patients, highlighting the clinical relevance of this pathway.

References

- 1. Antifibrotic therapy for idiopathic pulmonary fibrosis: time to treat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. faseb.scienceconnect.io [faseb.scienceconnect.io]

- 3. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. ajmc.com [ajmc.com]

Troubleshooting & Optimization

Improving the solubility and stability of LPAR1 antagonist 2 for in vitro assays

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility and stability of LPAR1 antagonist 2 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?